Xylene cyanole FF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

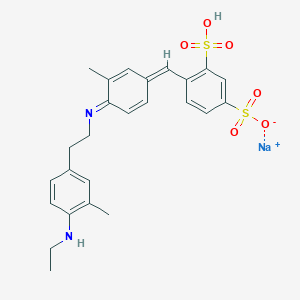

Xylene Cyanole FF (XC), also known as Acid Blue 147 (CAS: 2650-17-1), is a synthetic triphenylmethane dye widely used in molecular biology and biochemistry. It is a sodium salt derivative with the molecular formula C₂₅H₂₇N₂NaO₆S₂ and a molecular weight of 538.61 g/mol . XC is characterized by its blue-green color, solubility in water (1 mg/mL) and ethanol, and a melting point of 295°C (decomposes) .

準備方法

Synthetic Routes and Reaction Conditions: Xylene cyanole FF is synthesized through a series of chemical reactions involving aromatic compoundsThe final product is obtained through a series of purification steps to ensure high purity and dye content .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated processes. The production involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The dye is then crystallized, dried, and packaged for distribution .

化学反応の分析

Types of Reactions: Xylene cyanole FF can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfonated derivatives.

Reduction: Reduction reactions can lead to the formation of leuco forms of the dye.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.

Major Products Formed:

Oxidation: Sulfonated derivatives with varying degrees of oxidation.

Reduction: Leuco forms of this compound.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学的研究の応用

Molecular Biology Applications

Tracking Dye in Gel Electrophoresis

Xylene Cyanol FF serves as a tracking dye in both agarose and polyacrylamide gel electrophoresis. It migrates alongside DNA fragments, allowing researchers to monitor the progress of electrophoresis effectively. Typically, it migrates at a rate corresponding to DNA fragments of approximately 5 kilobases, making it an essential tool for visualizing nucleic acid separation during experiments .

Loading Buffer Component

In molecular biology protocols, Xylene Cyanol FF is often included in loading buffers. This facilitates the visualization of sample loading into gel wells and aids in ensuring even distribution across the gel matrix .

Histological Applications

Staining Agent

Xylene Cyanol FF is employed as a histological stain to enhance the contrast of cellular structures under microscopic examination. It can be used as a counterstain to visualize specific components within tissues, such as proteins or nucleic acids . Its distinctive blue-green color allows for clear differentiation of structures.

Analytical Chemistry Applications

Spectrophotometric Determination

Recent studies have demonstrated that Xylene Cyanol FF can be utilized in spectrophotometric methods for determining the presence of iodate ions in various samples. The dye undergoes oxidation to its blue form when reacting with iodate in acidic conditions, allowing for sensitive detection and quantification . This application has significant implications for environmental monitoring and food safety testing.

Industrial Applications

Textile Industry

Xylene Cyanol FF is also used as an acid dye in the textile industry for dyeing natural and synthetic fibers. Its application extends to paints, inks, plastics, and leather products due to its vibrant color properties .

Education and Research

Teaching Tool

In educational institutions, Xylene Cyanol FF is frequently used to demonstrate molecular biology techniques such as gel electrophoresis. It provides students with hands-on experience in tracking nucleic acids and understanding separation techniques .

Case Study 1: Gel Electrophoresis Monitoring

In a study published by Dawn Scientific, researchers utilized Xylene Cyanol FF as a tracking dye during DNA fragment analysis via gel electrophoresis. The dye's migration pattern was observed to correlate well with expected DNA sizes, confirming its reliability as a monitoring agent .

Case Study 2: Environmental Analysis

A research article highlighted the successful application of Xylene Cyanol FF in determining iodate levels in seawater samples using a spectrophotometric method. The study reported high sensitivity and specificity, demonstrating the dye's potential in environmental monitoring applications .

作用機序

Xylene cyanole FF functions primarily as a tracking dye due to its slight negative charge, which allows it to migrate in the same direction as DNA during electrophoresis. The dye binds to nucleic acids, providing a visual marker to monitor the progress of the molecules through the gel. This property is particularly useful in DNA sequencing and other molecular biology techniques .

類似化合物との比較

Xylene Cyanole FF vs. Bromophenol Blue (BPB)

Both XC and BPB are tracking dyes frequently combined in loading buffers (e.g., ). Below is a comparative analysis:

Research Findings:

- Complementary Use : In denaturing buffers (e.g., 98% formamide), XC and BPB together enable dual tracking of DNA migration fronts. For example, in PCR-SSCP (single-strand conformation polymorphism) analysis, their combination improves resolution for detecting conformational changes in DNA .

- Stability : XC remains stable in high-denaturant conditions (e.g., formamide, urea), making it suitable for RNA electrophoresis in denaturing urea gels .

This compound vs. Other Tracking Dyes

While BPB is the most common comparator, other dyes like Orange G and Cresol Red are occasionally used. However, XC distinguishes itself through:

- Size Discrimination : Unlike Orange G (migrates with small fragments ≤50 bp), XC’s slower migration aids in resolving larger DNA fragments .

- Redox Sensitivity : Unlike BPB, XC serves as a redox indicator in specialized assays .

Discrepancies and Considerations

- CAS Number Variability: Some sources cite CAS 4463-44-9 for XC , which may refer to a different salt form or supplier-specific nomenclature. Researchers should verify CAS numbers for consistency.

- Dye Content Variability: Commercial grades range from 70% to ≥85% purity , impacting performance in sensitive applications like diagnostic assays.

生物活性

Xylene Cyanole FF, also known as Acid Blue 147, is a synthetic triphenylmethane dye primarily used in biological and chemical applications. This article explores its biological activity, applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₃₅H₂₇N₂NaO₆S₂

- Molecular Weight : 538.611 g/mol

- Melting Point : 295°C

- CAS Number : 2650-17-1

Applications in Biological Research

This compound is widely recognized for its utility in various biological assays:

- Histochemical Staining : It is employed for staining hemoglobin peroxidase, facilitating the visualization of cellular components under a microscope .

- DNA Sequencing : The compound serves as a tracking dye in DNA electrophoresis, allowing researchers to monitor the progress of DNA migration through gel matrices .

- Spectrophotometric Analysis : this compound can catalyze oxidation reactions in the presence of metals like iron and aluminum, enabling quantitative analysis of these metals in solution .

This compound exhibits unique biochemical interactions, particularly through its ability to form complexes with metal ions. The dye's interaction with hydrogen peroxide and potassium periodate enhances its oxidative properties, which can be utilized for analytical purposes. This catalytic activity is particularly relevant in determining the concentration of heavy metals in environmental samples .

Case Studies

-

Catalytic Activity Study :

- Objective : To evaluate the catalytic effect of this compound on the oxidation of organic substrates.

- Findings : The study demonstrated that the dye significantly accelerates the oxidation process when combined with hydrogen peroxide and metal ions, indicating potential applications in environmental monitoring and remediation efforts .

-

Electrophoresis Tracking :

- Objective : To assess the efficiency of this compound as a tracking dye in polyacrylamide gel electrophoresis.

- Results : The dye provided clear visibility of DNA bands during electrophoresis, confirming its effectiveness as a gel-loading dye. It was particularly noted for its stability and minimal interference with nucleic acid integrity .

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to other common dyes used in biological research:

| Dye Name | Molecular Weight | Melting Point | Primary Use |

|---|---|---|---|

| This compound | 538.611 g/mol | 295°C | DNA tracking, histochemical staining |

| Bromophenol Blue | 669.96 g/mol | 80°C | pH indicator, gel-loading dye |

| Methylene Blue | 319.85 g/mol | 100°C | Nucleic acid staining |

Safety and Handling

This compound is classified under GHS07 (warning) due to potential irritant properties. It is essential to handle this compound with care, using appropriate personal protective equipment (PPE) to minimize exposure risks .

Q & A

Basic Research Questions

Q. What is the standard formulation of a denaturing gel loading buffer containing Xylene cyanole FF, and how does it contribute to nucleic acid visualization?

this compound is commonly used at 0.1–0.25% (w/v) in denaturing gel loading buffers, paired with bromophenol blue (0.1–0.25% w/v), sucrose (40% w/v), and EDTA (20 mM). This formulation allows for density-driven sample loading and visual tracking during electrophoresis. The dye migrates at ~4,000–5,000 Da, making it suitable for monitoring mid-to-large DNA fragments in denaturing polyacrylamide gels (e.g., 6–20% acrylamide) .

Q. How does this compound differ from other tracking dyes (e.g., bromophenol blue) in nucleic acid electrophoresis?

this compound has a higher molecular weight (~539 g/mol) compared to bromophenol blue (~670 Da), resulting in slower migration. This enables dual tracking: bromophenol blue marks the leading edge (smaller fragments), while this compound tracks the lagging edge (larger fragments). Optimal separation is achieved in TBE buffer (89 mM Tris-borate, 2 mM EDTA, pH 8.0) for native or denaturing gels .

Advanced Research Questions

Q. How can researchers optimize this compound concentration for resolving low molecular weight (<100 bp) DNA fragments in denaturing gels?

- Baseline Protocol : Use 0.1% (w/v) this compound in 7 M urea-TBE gels.

- Optimization Strategy : Reduce dye concentration to 0.05% (w/v) to minimize interference with small fragment migration. Validate using a DNA ladder and adjust gel percentage (e.g., 12–15% acrylamide) .

- Critical Note : Excess dye (>0.25% w/v) can obscure bands below 200 bp due to dye-front overlap .

Q. What methodological considerations are critical when using this compound in non-denaturing vs. denaturing gels?

- Denaturing Gels : Requires urea (7 M) or formaldehyde to disrupt RNA/DNA secondary structures. This compound remains stable under these conditions .

- Native Gels : Avoid denaturants; use TBE buffer (pH 8.0) with 60% glycerol for sample loading. Note that migration rates vary due to intact nucleic acid structures .

- Buffer pH : Acidic conditions (pH <7.0) may alter dye mobility, necessitating recalibration .

Q. How should researchers address discrepancies in migration patterns observed with this compound across studies?

Contradictions often arise from:

- Gel Composition : Variations in acrylamide percentage (e.g., 6% vs. 12%) alter pore size, affecting dye migration .

- Buffer Ionic Strength : Higher Tris-borate concentrations (e.g., 1x vs. 0.5x TBE) slow dye migration .

- Validation Steps : Replicate protocols using standardized ladders and control samples. Cross-reference with studies reporting detailed electrophoresis parameters .

Q. What alternative applications exist for this compound beyond nucleic acid electrophoresis?

- Titration Indicator : In methanol-based titrations, this compound (0.08% w/v) combined with methyl orange (0.15% w/v) produces a pH-sensitive color shift (amber to red-brown) for endpoint detection .

- Radioactive Labeling : Used in radioactive ink preparation with [S] sodium sulfate for autoradiography .

Q. Methodological Best Practices

- Storage : Prepare loading buffer aliquots and store at -20°C to prevent sucrose crystallization or dye degradation .

- Contamination Control : Filter buffers (0.22 µm) to avoid particulate interference in high-resolution gels .

- Data Reporting : Specify dye concentration, gel percentage, and buffer composition to ensure reproducibility .

特性

CAS番号 |

2650-17-1 |

|---|---|

分子式 |

C25H27N2NaO6S2 |

分子量 |

538.6 g/mol |

IUPAC名 |

sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate |

InChI |

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b25-19+,27-23?; |

InChIキー |

VVLFAAMTGMGYBS-LZMHHRBESA-M |

SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

異性体SMILES |

CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

正規SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

Key on ui other cas no. |

152444-16-1 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。